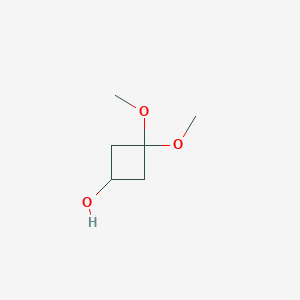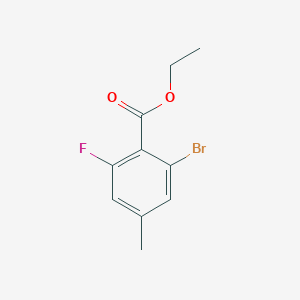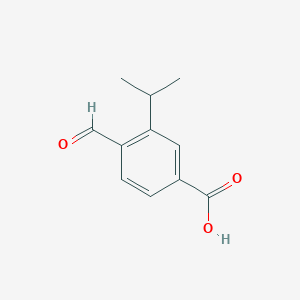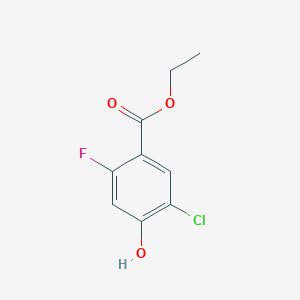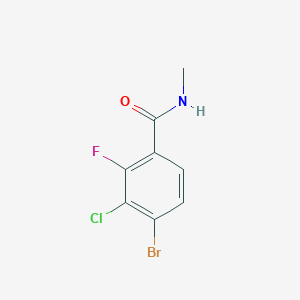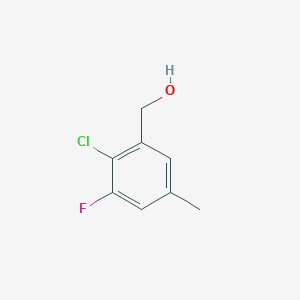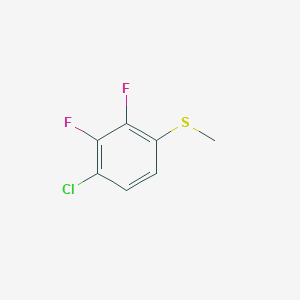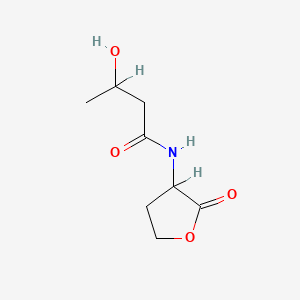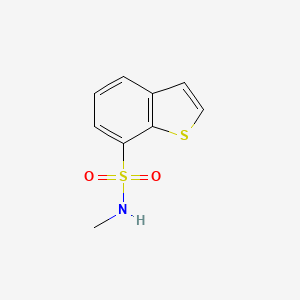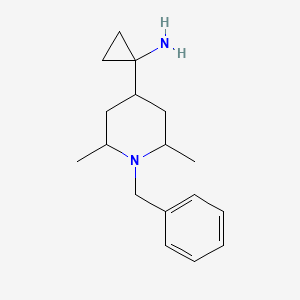
6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one is a heterocyclic compound that contains a bromine atom, a hydroxymethyl group, and a pyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one can be achieved through several methods. One common approach involves the bromination of 3-(hydroxymethyl)-1H-pyridin-2-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction Reactions: The pyridinone ring can undergo reduction to form a dihydropyridinone derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxymethyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the pyridinone ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: The oxidation of the hydroxymethyl group yields 6-bromo-3-carboxy-1H-pyridin-2-one.
Reduction Products: Reduction of the pyridinone ring results in 6-bromo-3-(hydroxymethyl)-1,2-dihydropyridin-2-one.
科学研究应用
6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
作用机制
The mechanism of action of 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 6-Bromo-3-methyl-1H-pyridin-2-one
- 6-Bromo-3-ethyl-1H-pyridin-2-one
- 6-Bromo-3-(methoxymethyl)-1H-pyridin-2-one
Uniqueness
6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
6-bromo-3-(hydroxymethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-2,9H,3H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSZAKFYFNSVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{[Chloro(difluoro)methyl]sulfanyl}benzene](/img/structure/B6305560.png)
